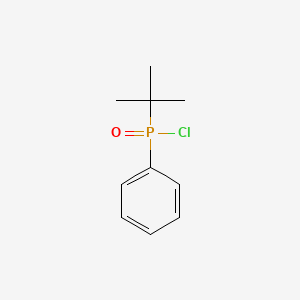

(1,1-Dimethylethyl)phenylphosphinic chloride

Description

(1,1-Dimethylethyl)phenylphosphinic chloride, also referred to as tert-butylphenylphosphinic chloride (t-BuPhP(O)Cl), is an organophosphorus compound characterized by a phosphinic acid chloride functional group (P(O)Cl) substituted with a phenyl group (C₆H₅) and a tert-butyl group (C(CH₃)₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphinate esters, amides, and ligands for coordination chemistry. Its bulky tert-butyl substituent imparts steric hindrance, influencing reactivity and selectivity in reactions such as nucleophilic substitutions or cross-couplings .

The molecular formula is likely C₁₀H₁₄ClOP, with an approximate molecular weight of 216.42 g/mol.

Properties

CAS No. |

4923-85-7 |

|---|---|

Molecular Formula |

C10H14ClOP |

Molecular Weight |

216.64 g/mol |

IUPAC Name |

[tert-butyl(chloro)phosphoryl]benzene |

InChI |

InChI=1S/C10H14ClOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

URNNRLLBSQXWBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(=O)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (1,1-Dimethylethyl)phenylphosphinic chloride generally involves chlorination of the corresponding phosphinic acid or phosphinic ester precursors. The key step is the introduction of the phosphinyl chloride group (–PCl) onto the phenyl ring substituted with the (1,1-dimethylethyl) group.

Chlorination of Phosphinic Acid Precursors

One common approach is the reaction of the corresponding (1,1-dimethylethyl)phenylphosphinic acid with chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride (COCl)2, or phosphorus pentachloride (PCl5). This converts the phosphinic acid (–P(O)(OH)R) into the phosphinic chloride (–P(O)ClR).

-

- Starting from (1,1-dimethylethyl)phenylphosphinic acid, add oxalyl chloride in anhydrous solvent (e.g., dichloromethane or toluene) under inert atmosphere.

- Stir at room temperature or reflux until evolution of gases ceases.

- Remove excess chlorinating agent and solvent under reduced pressure.

- Purify the resulting (1,1-dimethylethyl)phenylphosphinic chloride by distillation or chromatography.

This method is widely used due to the high reactivity and selectivity of oxalyl chloride for chlorination of phosphorus acids. Yields typically range from moderate to high (60–85%) depending on reaction conditions and purity of starting materials.

Direct Synthesis from Phenylphosphonyl Dichloride

An alternative route involves the reaction of phenylphosphonyl dichloride with (1,1-dimethylethyl) substituents introduced via nucleophilic substitution or addition reactions. For example, a patent (CN102276647A) describes the reaction of 2-[(4R)-4,5-dihydro-4-(1',1'-dimethylethyl)-2-oxazolinyl]phenol with phenyl phosphonyl dichloride in anhydrous toluene and triethylamine, followed by purification steps to isolate related phosphinic acid derivatives. Although this patent focuses on phosphonic acid crystals, the intermediate phosphinic chloride species are implied in the reaction pathway.

Phosphonochloridate Intermediates

Recent studies on phosphonochloridate chemistry demonstrate the synthesis of chlorinated phosphorus intermediates by chlorination of phosphonates using oxalyl chloride. These intermediates can be further functionalized to generate phosphinic chlorides with bulky substituents such as (1,1-dimethylethyl) groups. For instance, regioselective intramolecular Heck cyclizations of phosphonochloridate derivatives have been reported, where the preparation of the chlorinated phosphorus intermediates is a key step.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorinating agent | Oxalyl chloride (COCl)2, SOCl2, or PCl5 | Oxalyl chloride preferred for mildness |

| Solvent | Anhydrous toluene, dichloromethane (DCM) | Dry and oxygen-free conditions essential |

| Temperature | Room temperature to reflux (25–80 °C) | Reflux improves conversion but may cause side reactions |

| Reaction time | 4–24 hours | Longer times improve yield but risk decomposition |

| Base (if needed) | Triethylamine | Used to scavenge HCl in some protocols |

| Purification methods | Column chromatography, distillation | To isolate pure phosphinic chloride |

Analytical Characterization

Typical analytical data for (1,1-dimethylethyl)phenylphosphinic chloride includes:

- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): Aromatic protons at δ 7.3–7.5 ppm; tert-butyl protons as singlet near δ 1.0–1.2 ppm.

- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons and tert-butyl carbons.

- [^31P NMR](pplx://action/followup): Phosphorus resonance typically appears between δ 30–50 ppm depending on substitution.

- High-resolution mass spectrometry (HRMS): Confirms molecular ion peak consistent with C11H16ClOP (calculated and found masses matching closely).

- X-ray crystallography: Occasionally performed to confirm molecular structure and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Chlorination of phosphinic acid with oxalyl chloride | Mild conditions, high selectivity | Requires dry, inert atmosphere | 70–85 |

| Reaction with phenylphosphonyl dichloride + bulky substituent | One-pot synthesis possible | Lower yields, complex purification | ~5 (reported in patent) |

| Chlorination of phosphonate intermediates | Versatile for functionalized derivatives | Multi-step, requires careful control | 60–75 |

Summary of Research Findings

- The most efficient and commonly used method for preparing (1,1-dimethylethyl)phenylphosphinic chloride is the chlorination of the corresponding phosphinic acid using oxalyl chloride under anhydrous conditions.

- Direct synthesis from phenylphosphonyl dichloride and bulky substituents is possible but typically suffers from low yield and requires extensive purification.

- Recent advances in organophosphorus chemistry have enabled the synthesis of related chlorinated intermediates useful for further cyclization reactions, highlighting the importance of phosphonochloridate intermediates in synthetic routes.

- Analytical data consistently confirm the identity and purity of the compound, with NMR and HRMS being the primary tools for characterization.

Chemical Reactions Analysis

Types of Reactions

(chloro-tert-butyl-phosphoryl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, leading to substitution reactions.

Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus and affecting the overall reactivity of the compound.

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, phosphoryl compounds, and reduced or oxidized phosphorus-containing species .

Scientific Research Applications

(chloro-tert-butyl-phosphoryl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (chloro-tert-butyl-phosphoryl)benzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles and forming a carbocation intermediate, which is then stabilized by the loss of a proton.

Oxidation and Reduction: The phosphoryl group undergoes changes in oxidation state, affecting the compound’s reactivity and interactions with other molecules.

Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (1,1-dimethylethyl)phenylphosphinic chloride and related compounds:

Research Findings and Industrial Relevance

Recent studies highlight the role of tert-butyl-substituted phosphinic chlorides in synthesizing chiral catalysts for enantioselective hydrogenation . In contrast, diphenylphosphinic chloride remains a staple in polymer modification due to its thermal stability . Methylphosphonous dichloride’s small size facilitates rapid kinetic resolutions in peptide synthesis .

Biological Activity

(1,1-Dimethylethyl)phenylphosphinic chloride, also known as a phosphinic acid derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a phosphinic group attached to a phenyl ring and an isopropyl substituent, which influences its reactivity and biological interactions.

The molecular formula for (1,1-Dimethylethyl)phenylphosphinic chloride is . Its structure can be depicted as follows:

Where represents the phenyl group and denotes the isopropyl group.

Biological Activities

Research indicates that phosphinic acid derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that phosphinic compounds can inhibit the growth of various bacterial and fungal strains. For instance, (1,1-Dimethylethyl)phenylphosphinic chloride demonstrated effectiveness against plant pathogens, indicating potential agricultural applications .

- Antioxidant Properties : The antioxidant capacity of phosphinic derivatives is significant, contributing to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit specific enzymes such as ATP synthase in fungi, highlighting its potential as an antifungal agent .

Case Studies and Research Findings

Recent research has focused on the biological activity of (1,1-Dimethylethyl)phenylphosphinic chloride through various methodologies:

1. Antifungal Activity

A study investigated the antifungal properties of Kutzneria sp. strain TSII, which produced metabolites including (1,1-Dimethylethyl)phenylphosphinic chloride. The compound showed significant inhibition of fungal mycelial growth in vitro, suggesting its utility in managing plant diseases .

2. Antioxidant Activity Assessment

The antioxidant activity was assessed using various assays such as DPPH and reducing power assays. The results indicated that (1,1-Dimethylethyl)phenylphosphinic chloride exhibited substantial free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1,1-Dimethylethyl)phenylphosphinic chloride in a laboratory setting?

- Answer : The compound can be synthesized via reaction of tert-butylphenylphosphine with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical protocol involves refluxing tert-butylphenylphosphine with excess SOCl₂ under anhydrous conditions, followed by vacuum distillation to isolate the product . Ensure stoichiometric control to avoid side reactions, and monitor progress via <sup>31</sup>P NMR for phosphorus-specific intermediate tracking.

Q. What analytical techniques are most effective for characterizing (1,1-Dimethylethyl)phenylphosphinic chloride?

- Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (180.65 g/mol) using electron ionization (EI-MS) .

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (δ 1.3 ppm for tert-butyl protons), <sup>13</sup>C NMR (δ 30-35 ppm for quaternary carbons), and <sup>31</sup>P NMR (δ 15-25 ppm for P-Cl bonding) .

- Infrared Spectroscopy (IR) : Peaks at 550-600 cm⁻¹ (P-Cl stretching) and 1250-1300 cm⁻¹ (P=O if oxidized) .

Q. What safety precautions are critical when handling (1,1-Dimethylethyl)phenylphosphinic chloride?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store under inert gas (argon/nitrogen) at 2-8°C in sealed, amber glass vials to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the steric environment of the tert-butyl group influence the reactivity of this phosphinic chloride in nucleophilic substitution reactions?

- Answer : The bulky tert-butyl group creates steric hindrance, slowing down bimolecular nucleophilic substitution (Sₙ2) pathways. Instead, reactions favor associative mechanisms (e.g., Sₙ1 with carbocation intermediates) or ligand-exchange processes in metal-catalyzed systems. For example, in cross-coupling reactions, the tert-butyl group stabilizes transition states via electron-donating effects while limiting accessibility to the phosphorus center .

Q. What strategies mitigate decomposition during prolonged storage of (1,1-Dimethylethyl)phenylphosphinic chloride?

- Answer :

- Inert Atmosphere : Store under argon with molecular sieves (3Å) to absorb residual moisture .

- Stabilizers : Add 1-2% triethylamine to scavenge HCl byproducts formed during hydrolysis .

- Temperature Control : Avoid temperatures >25°C; prolonged exposure to light accelerates decomposition .

Q. How can computational methods predict the reactivity of (1,1-Dimethylethyl)phenylphosphinic chloride in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around phosphorus, predicting nucleophilic attack sites. Molecular dynamics simulations assess steric effects in ligand-metal coordination, such as in nickel- or palladium-catalyzed cross-coupling reactions . Validate predictions experimentally using kinetic studies (e.g., Eyring plots) and X-ray crystallography of intermediates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.